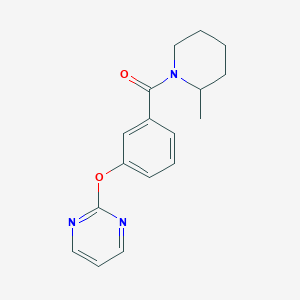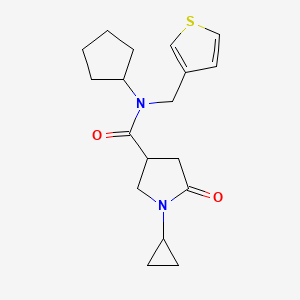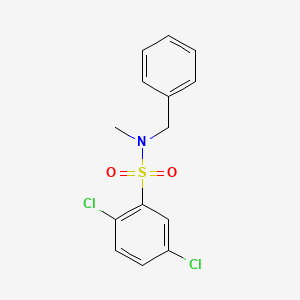![molecular formula C20H24N2OS B5515653 3-ETHYL-2-(METHYLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOHEXAN]-4-ONE](/img/structure/B5515653.png)
3-ETHYL-2-(METHYLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOHEXAN]-4-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-ETHYL-2-(METHYLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOHEXAN]-4-ONE is a useful research compound. Its molecular formula is C20H24N2OS and its molecular weight is 340.5 g/mol. The purity is usually 95%.
The exact mass of the compound 3-ethyl-2-(methylthio)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one is 340.16093457 g/mol and the complexity rating of the compound is 588. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Properties
- A study by Grigoryan et al. (2017) discusses the synthesis of 7,10-Dimethyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1′-cyclohexane]-4(6H)-one, which is structurally related to the specified compound. This compound was synthesized from ethyl 4′-amino-5′,8′-dimethyl-1′H-spiro[cyclohexane-1,2′-naphthalene]-3′-carboxylate and was studied for its anti-monoamine-oxidase and anticonvulsant activities (Grigoryan et al., 2017).
Biological Activity
- Markosyan et al. (2015) explored the biological activity of similar compounds, including 2-Sulfanyl-substituted 3-ethyl-3H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-ones. These were synthesized by reacting 3-ethyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-one with halides, leading to the discovery of compounds with high anti-monoamine oxidase and antitumor activity (Markosyan et al., 2015).
Synthesis and Transformation
- Research by Grigoryan (2017) on the synthesis and transformations of similar compounds, such as 3-allyl-7,10-dimethyl-2-sulfanylidene-2,3,5,6-tetrahydrospiro[benzo[h]quinazoline-5,1′-cyclopentan]-4(1H)-one, provides insights into the chemical properties and potential applications of these compounds in scientific research (Grigoryan, 2017).
Antitumor and Antidepressant Properties
- Another study by Grigoryan et al. (2017) discusses the synthesis of 7,10-dimethyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4(6H)-one. The interaction with various alkyl(aryl)halides led to the synthesis of new spirobenzo[h]quinazoline derivatives, which were investigated for their anticonvulsant, antidepressant, and antibacterial properties (Grigoryan et al., 2017).
Anti-Monoamine Oxidase and Antitumor Properties
- Markosyan et al. (2014) researched on the synthesis and anti-monoamine oxidase and antitumor properties of novel 3H-Spiro[Benzo[H] Quinazoline-5,1′-Cyclohexane]-4(6H)-One derivatives. Their study involved the preparation of amides that cyclized into 2-substituted 3H-spiro[benzo(h)quinazoline-5,1′-cyclohexane]-4(6H)-ones, and the investigation of their influence on brain monoamine oxidase activity and antitumor activity using two grafted murine tumor models (Markosyan et al., 2014).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-ethyl-2-methylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2OS/c1-3-22-18(23)16-17(21-19(22)24-2)15-10-6-5-9-14(15)13-20(16)11-7-4-8-12-20/h5-6,9-10H,3-4,7-8,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGDRVXPCMLENL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C3=CC=CC=C3CC24CCCCC4)N=C1SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-bromophenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B5515580.png)
![N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-N'-(2-methylphenyl)urea](/img/structure/B5515583.png)
![1-[2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoyl]-4-(1H-imidazol-2-yl)piperidine](/img/structure/B5515590.png)
![1-[5-Fluoro-2-methyl-4-(4-methylpiperidin-1-yl)phenyl]ethanone](/img/structure/B5515593.png)
![2-(2-oxo-2,3-dihydro-1H-1,3-benzimidazol-5-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5515595.png)
![(1R,7S)-N-methyl-3-[2-(4-methylphenyl)ethyl]-N-(1,2-oxazol-5-ylmethyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide](/img/structure/B5515598.png)
![N-{4'-[(2-fluorobenzyl)oxy]-4-biphenylyl}acetamide](/img/structure/B5515601.png)

![5-ethyl-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B5515610.png)


![2,4-dichloro-6-[(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]phenol](/img/structure/B5515643.png)
![1-(2-biphenylyl)-5-methyl-4-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2-piperazinone](/img/structure/B5515669.png)
![4-{[(3-hydroxyphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5515676.png)
